Butyric anhydride

Description

Properties

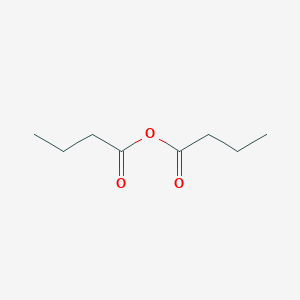

IUPAC Name |

butanoyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHASWHZGWUONAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026729 | |

| Record name | Butanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyric anhydride is a water-white liquid with an odor of rancid butter. Corrosive to metals and tissue. Low toxicity., Liquid, Water-white liquid; [Hawley] Colorless liquid with a pungent odor; [HSDB] Decomposes in water forming butyric acid; [CHEMINFO] | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

180 °F (NFPA, 2010), 180 °F (54 °C) (closed cup) | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water and alcohol with decomposition; soluble in ether | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9668 at 20 °C/4 °C | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.4 (Air = 1) | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.28 [mmHg], 0.3 mm Hg at 25 °C | |

| Record name | Butyric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid | |

CAS No. |

106-31-0 | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A88LE742VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-75 °C | |

| Record name | BUTYRIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Butyric Anhydride (CAS 106-31-0): A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Butyric anhydride, with the CAS number 106-31-0, is a versatile and reactive chemical intermediate.[1] This clear, colorless liquid, characterized by a pungent odor, serves as a crucial reagent in organic synthesis, particularly in the production of esters, amides, and other derivatives.[2][3] Its significance extends into the pharmaceutical and drug development sectors, primarily through its hydrolysis product, butyric acid, a known histone deacetylase (HDAC) inhibitor with implications in epigenetic regulation and cancer therapy. This guide provides a detailed overview of butyric anhydride, encompassing its chemical and physical properties, synthesis, experimental protocols for key reactions, biological significance, and safety and handling procedures.

Core Properties and Data

Butyric anhydride, systematically named butanoyl butanoate, is a symmetric anhydride derived from butyric acid.[1][3] It is combustible and corrosive, reacting with water and alcohols.[2][3][4] The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties of Butyric Anhydride

| Property | Value | Reference(s) |

| CAS Number | 106-31-0 | [1][3] |

| Molecular Formula | C₈H₁₄O₃ | [1][3] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Pungent, rancid butter-like | [1][4] |

| Density | 0.967 g/mL at 25 °C | [2] |

| Melting Point | -75 °C | [1][3] |

| Boiling Point | 198-199 °C | [2] |

| Flash Point | 87 °C (closed cup) | |

| Refractive Index (n20/D) | 1.413 | [2] |

| Vapor Pressure | 0.28 mmHg at 25 °C | [1] |

| Solubility | Decomposes in water and alcohol; soluble in ether. | [1][2] |

Table 2: Spectroscopic Data for Butyric Anhydride

| Spectrum | Peak Position / Chemical Shift (δ) | Assignment | Reference(s) |

| FT-IR (cm⁻¹) | ~1820 | C=O symmetric stretch | [5] |

| ~1750 | C=O asymmetric stretch | [5] | |

| 1000-1300 | C-O stretch | [5] | |

| ¹H NMR (ppm) | ~2.2-2.4 (t) | -CH₂-C=O | |

| ~1.6-1.8 (sextet) | -CH₂-CH₂-C=O | ||

| ~0.9-1.0 (t) | CH₃- | [6] | |

| ¹³C NMR (ppm) | ~168-170 | C=O | [7][8] |

| ~35 | -CH₂-C=O | [7][8] | |

| ~18 | -CH₂-CH₂-C=O | [7][8] | |

| ~13 | CH₃- | [7][8] |

Table 3: Safety and Hazard Information

| Hazard Identification | GHS Pictograms | Precautionary Statements | Reference(s) |

| Classification | Corrosive, Combustible Liquid, Harmful if Swallowed | P280, P301+P312, P305+P351+P338, P303+P361+P353 | [9][10] |

| UN Number | 2739 | [1] | |

| Hazard Class | 8 (Corrosive) | ||

| Incompatibilities | Water, strong oxidizing agents, acids, bases, alcohols, amines | [4] |

Synthesis of Butyric Anhydride

A modern and efficient method for the industrial production of butyric anhydride is through a reactive distillation (RD) process. This technique combines the chemical reaction and separation of products into a single unit, which can improve conversion and yield for reversible reactions. The synthesis typically involves the reversible anhydride exchange reaction of butyric acid and acetic anhydride.

Experimental Protocol: Synthesis via Reactive Distillation (Conceptual)

The synthesis of butyric anhydride can be achieved via a continuous reactive distillation process.[11] This protocol is a conceptual summary based on established principles.

-

System Setup: A reactive distillation column is equipped with a reboiler and a condenser. The column is packed or contains trays that facilitate both reaction and separation.

-

Reactant Feed: Equimolar or a slight excess of one reactant (e.g., butyric acid or acetic anhydride) are continuously fed into the appropriate section of the column.[11]

-

Reaction Conditions: The reaction is carried out without a catalyst. The column is operated at a specific pressure (e.g., 20 kPa) to maintain the desired temperature profile for the reaction and separation.[11] The optimal reaction temperature is approximately 343.15 K (70°C).

-

Separation: As the reaction proceeds, the lower-boiling product, acetic acid, moves up the column and is removed as the overhead distillate. The higher-boiling product, butyric anhydride, moves down the column and is collected from the bottom.

-

Product Collection: The overhead and bottom streams are continuously withdrawn to be collected. The purity of the butyric anhydride product is typically high.

Key Reactions and Experimental Protocols

Butyric anhydride is a potent acylating agent used for the synthesis of esters and amides. These reactions proceed via nucleophilic acyl substitution.

Protocol 1: Esterification of Benzyl Alcohol

This protocol describes the synthesis of benzyl butyrate, a common fragrance and flavor compound.

-

Reactants:

-

Benzyl alcohol (1 equivalent)

-

Butyric anhydride (1.5 equivalents)

-

Toluene (as solvent and water-carrying agent)

-

Acid catalyst (e.g., [HSO₃-pmim]HSO₄, a Brønsted acidic ionic liquid) (catalytic amount)

-

-

Procedure:

-

To a three-necked flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus with a reflux condenser, add benzyl alcohol, butyric acid (or butyric anhydride as the acylating agent), toluene, and the acid catalyst.[12]

-

Heat the reaction mixture to reflux (approximately 115°C) with stirring.[12]

-

Monitor the reaction progress by collecting the water byproduct in the Dean-Stark trap or by techniques like TLC or GC.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to neutralize the butyric acid byproduct and catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude benzyl butyrate by vacuum distillation.

-

Protocol 2: Amidation of Aniline

This protocol outlines the synthesis of butananilide from butyric anhydride and aniline.

-

Reactants:

-

Aniline (2 equivalents)

-

Butyric anhydride (1 equivalent)

-

An appropriate solvent (e.g., chloroform or an aqueous medium)

-

-

Procedure:

-

Dissolve aniline in the chosen solvent in a reaction flask.[13]

-

Slowly add butyric anhydride to the aniline solution with constant stirring at room temperature.[13] The reaction is often exothermic.

-

The reaction typically proceeds rapidly. In this reaction, one equivalent of aniline acts as the nucleophile, and the second equivalent acts as a base to neutralize the butyric acid byproduct.[14]

-

After the addition is complete, stir the mixture for a specified time (e.g., 30 minutes) to ensure the reaction goes to completion, which can be monitored by TLC.[13]

-

If using an organic solvent, evaporate the solvent. Triturate the residue with a non-polar solvent like n-hexane to precipitate the anilide product, while the butyric acid salt of aniline remains in solution.[13]

-

Filter the solid product, wash with cold solvent, and dry.

-

The crude butananilide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Biological Significance and Signaling Pathways

Butyric anhydride itself is not directly involved in biological signaling. However, it is readily hydrolyzed in an aqueous environment to two molecules of butyric acid. Butyric acid (or its conjugate base, butyrate) is a short-chain fatty acid (SCFA) with significant biological activity, most notably as a histone deacetylase (HDAC) inhibitor.

As an HDAC inhibitor, butyrate plays a crucial role in epigenetic regulation. HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more relaxed chromatin structure and the activation of gene expression. This mechanism is central to its anti-cancer properties, as it can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

Safety and Handling

Butyric anhydride is a corrosive and combustible liquid that requires careful handling.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash-proof goggles, a face shield, and protective clothing to prevent skin and eye contact.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Fire Safety: Butyric anhydride is a combustible liquid.[4] Keep it away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. Do not use water, as it reacts violently with butyric anhydride.[4]

-

Handling: Avoid inhalation of vapors. Do not eat, drink, or smoke in areas where it is handled.[4] Ground all equipment to prevent static discharge.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10] It is sensitive to moisture.

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

-

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Butanoic acid, anhydride [webbook.nist.gov]

- 4. nj.gov [nj.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. arcjournals.org [arcjournals.org]

- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 13. zenodo.org [zenodo.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to Butyric Anhydride: Physical and Chemical Properties

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of butyric anhydride (also known as butanoic anhydride). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's physical characteristics, spectroscopic data, chemical reactivity, and relevant experimental methodologies. All quantitative data is summarized in structured tables, and key chemical transformations and workflows are illustrated with diagrams.

Introduction

Butyric anhydride, with the chemical formula (CH₃CH₂CH₂CO)₂O, is a significant intermediate in organic synthesis.[1][2] Structurally, it is formed from the condensation of two molecules of butyric acid with the elimination of one molecule of water.[1] It presents as a clear, water-white liquid with a potent, pungent odor characteristic of rancid butter, which is due to the formation of butyric acid upon hydrolysis with moisture in the air.[1][3][4] Butyric anhydride is a key reagent used in the production of various fine chemicals, including pharmaceuticals, fragrances, plastics, and resins.[2][5] Its utility stems from its reactivity as an acylating agent, enabling the introduction of the butanoyl group into various substrates.[6]

Physical Properties

Butyric anhydride is a combustible and corrosive liquid.[1][4] It is soluble in organic solvents like ether but decomposes in water and alcohol.[2][3] Its key physical properties are summarized in the table below.

Table 1: Physical Properties of Butyric Anhydride

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₄O₃ | [1][3][7] |

| Molar Mass | 158.19 g/mol | [1][3] |

| Appearance | Water-white, clear liquid | [1][3][4] |

| Odor | Pungent, rancid butter-like | [1][3][8] |

| Density | 0.967 g/mL at 25 °C (lit.) | [1] |

| 0.9668 g/cm³ at 20 °C/4 °C | [2][3] | |

| Melting Point | -75 °C to -66 °C (lit.) | [1][3][4] |

| Boiling Point | 198-199 °C (lit.) | [1][3][4] |

| Flash Point | 82 °C - 87 °C (closed cup) | [8][9] |

| Vapor Pressure | 0.28 mmHg at 25 °C | [3] |

| 10 mmHg at 79.5 °C | ||

| Vapor Density | 5.4 - 5.45 (Air = 1) | [3] |

| Refractive Index (n²⁰/D) | 1.413 (lit.) | [1][4] |

| Solubility | Soluble in ether; Decomposes in water and alcohol | [2][3] |

| Autoignition Temperature | 535 °F (279.4 °C) | |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of butyric anhydride. The key spectral features are summarized below.

Table 2: Spectroscopic Data for Butyric Anhydride

| Technique | Key Features | Source(s) |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 158. Key fragments corresponding to the loss of butyryl and other alkyl groups are observed. | [3][7] |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibrations characteristic of an acid anhydride, typically appearing as two bands around 1820 cm⁻¹ and 1750 cm⁻¹. C-H stretching and bending vibrations are also present. | [3][10] |

| ¹H NMR Spectroscopy | Signals corresponding to the three distinct proton environments of the butyl chain: a triplet near 1.0 ppm (CH₃), a sextet near 1.7 ppm (CH₂), and a triplet near 2.5 ppm (α-CH₂ next to C=O). | [3][10][11] |

| ¹³C NMR Spectroscopy | Signals for the carbonyl carbon (C=O) around 168 ppm and distinct signals for the three aliphatic carbons of the butyl chain. |[3][10] |

Chemical Properties and Reactivity

Butyric anhydride is a reactive compound, primarily used as an acylating agent. Its reactivity is centered on the electrophilic nature of its carbonyl carbons. It is incompatible with acids, strong oxidizing agents, alcohols, amines, and bases.[12] It is also corrosive to metals.[4][12]

Synthesis

A common industrial method for producing butyric anhydride is through the reversible anhydride exchange reaction of butyric acid with acetic anhydride, often utilizing a reactive distillation (RD) process.[5] This method is efficient as it combines the chemical reaction and product separation into a single unit, which can improve conversion by continuously removing the acetic acid product.[5]

Caption: Workflow for Butyric Anhydride synthesis.

Hydrolysis

Butyric anhydride reacts exothermically with water in a process called hydrolysis to form two equivalents of butyric acid.[6][12] The reaction is typically slow but can be accelerated by local heating or the presence of acids.[12] The neutral hydrolysis half-life at 25 °C is estimated to be around 4.3 minutes.[3] This reactivity necessitates storing the compound under moisture-sensitive conditions.[9]

Caption: Hydrolysis of Butyric Anhydride.

Nucleophilic Acyl Substitution Reactions

As a classic acid anhydride, butyric anhydride undergoes nucleophilic acyl substitution with various nucleophiles.[6] These reactions involve the addition of a nucleophile to one of the carbonyl carbons, followed by the elimination of a carboxylate leaving group.[6]

-

Alcoholysis (Ester Formation): It reacts with alcohols to yield a butyrate ester and a molecule of butyric acid.[2][6]

-

Aminolysis (Amide Formation): Reaction with ammonia, primary, or secondary amines produces a butyramide and a butyrate salt.[6] Typically, two equivalents of the amine are required, as one equivalent acts as a base to neutralize the butyric acid byproduct.[6]

Caption: General Nucleophilic Acyl Substitution.

Experimental Protocols

The determination of the physical and chemical properties of butyric anhydride involves standard laboratory techniques.

Determination of Physical Properties

-

Boiling Point: The boiling point can be determined using the distillation method. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

-

Melting Point: A sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the sample transitions from a solid to a liquid is recorded.

-

Density: The density is measured using a pycnometer. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated (mass/volume).

-

Refractive Index: An Abbe refractometer is used to measure the refractive index. A few drops of the liquid are placed on the prism, and the instrument measures the extent to which light is bent as it passes through the sample at a controlled temperature.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: A liquid sample of butyric anhydride can be analyzed neat by placing a thin film between two potassium bromide (KBr) plates or by using an Attenuated Total Reflectance (ATR) accessory. The instrument passes infrared radiation through the sample to generate a spectrum showing absorption as a function of wavenumber.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of butyric anhydride is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS). The sample is placed in an NMR spectrometer to acquire ¹H and ¹³C spectra, which provide information about the molecular structure.

-

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron ionization (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that helps determine the molecular weight and fragmentation pattern.

Hydrolysis Rate Analysis

The rate of hydrolysis can be studied using a pH-stat titration method.[13] Butyric anhydride is introduced into an aqueous solution, and the formation of butyric acid causes a decrease in pH. A titrator automatically adds a standard base to maintain a constant pH. The rate of addition of the base corresponds directly to the rate of acid formation, allowing for the calculation of the hydrolysis rate constant.[13]

Safety Information

Butyric anhydride is a hazardous chemical that requires careful handling.

-

Hazards: It is a combustible liquid and reacts violently with water.[8][14] It is harmful if swallowed and causes severe skin burns and eye damage.[14][15] The vapor can cause persistent eye irritation upon prolonged contact.[3]

-

Handling: Work should be conducted in a well-ventilated area, such as a fume hood.[8][16] All equipment must be grounded to prevent static discharge.[12] Keep away from heat, sparks, open flames, and moisture.[15][16]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and a face shield).[9][14] If inhalation risk is high, a NIOSH/MSHA-approved respirator is necessary.[16]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[14][15] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[14][15] If inhaled, move the person to fresh air.[14] If swallowed, rinse the mouth but do not induce vomiting; seek immediate medical attention.[14][15]

-

Fire Fighting: Use carbon dioxide, dry chemical, dry sand, or alcohol-resistant foam to extinguish fires.[12][16] Do not use a direct water stream, as it will react violently with the material.[12]

References

- 1. Butyric anhydride - Wikipedia [en.wikipedia.org]

- 2. News - Exploring Butyric Anhydride: A Key Force in the Chemical Industry [zhonganindustry.com]

- 3. Butyric anhydride | C8H14O3 | CID 7798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butyric anhydride | 106-31-0 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Butanoic acid, anhydride [webbook.nist.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. butyric anhydride, 106-31-0 [thegoodscentscompany.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Butyric anhydride(106-31-0) 1H NMR spectrum [chemicalbook.com]

- 12. BUTYRIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. arcjournals.org [arcjournals.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to Butyric Anhydride: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyric anhydride, a key chemical intermediate in various synthetic processes. This document details its molecular structure, physicochemical properties, synthesis protocols, and analytical methods, presenting a valuable resource for professionals in research and development.

Molecular Structure and Identification

Butyric anhydride, also known as butanoic anhydride, is the acid anhydride of butyric acid.[1] It is structurally formed from the condensation of two molecules of butyric acid with the elimination of one molecule of water.[1] It is a colorless liquid with a potent, rancid odor characteristic of butyric acid, which is formed upon its reaction with moisture in the air.[1][2][3][4]

Physicochemical Properties

The quantitative physicochemical properties of butyric anhydride are summarized in the table below. This data is essential for designing experimental setups, purification procedures, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Weight | 158.19 g/mol | [2][5][9] |

| Melting Point | -75 °C to -66 °C | [1][3][9] |

| Boiling Point | 198-199 °C (at 760 mmHg) | [1][3][9] |

| Density | 0.967 g/mL at 25 °C | [1][3][9] |

| Refractive Index (n²⁰/D) | 1.413 | [3][9] |

| Flash Point | 87 °C (189 °F) - closed cup | [9] |

| Vapor Pressure | 10 mmHg at 79.5 °C | [4][9] |

| Vapor Density | 5.45 (vs. air) | [4][9] |

| Solubility | Decomposes in water; Soluble in ether and alcohol (with decomposition). | [3][10] |

Experimental Protocols

Butyric anhydride is a versatile reagent used in the synthesis of fragrances, polymers, and pharmaceutical intermediates.[3][8][10] Below are detailed protocols for its synthesis and analysis.

Synthesis of Butyric Anhydride via Reactive Distillation

Reactive distillation is an efficient industrial process that combines chemical reaction and product separation into a single unit, improving yield by continuously removing products from the reversible reaction of butyric acid and acetic anhydride.[5][9]

Materials:

-

Butyric Acid (C₄H₈O₂)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Reactive Distillation Column (equipped with a reboiler and condenser)

Methodology:

-

System Setup: Configure the reactive distillation column. The column should have a reaction section, a stripping section below the feed point, and a rectifying section above.

-

Reactant Feed: Continuously feed butyric acid and acetic anhydride into the reaction section of the column. A slight excess of butyric acid (e.g., 10%) is often used to ensure complete conversion of the acetic anhydride.[9]

-

Reaction Conditions: Maintain the reaction zone at a suitable temperature, typically around 343.15 K (70 °C), although this can vary based on pressure.[9] The reaction proceeds without a catalyst.[9]

-

Distillation: As the reaction occurs, the components are separated based on their boiling points. Acetic acid (byproduct, b.p. ~118 °C) is more volatile than butyric anhydride (b.p. ~198 °C) and will rise through the rectifying section to be removed as the distillate.

-

Product Collection: Butyric anhydride, being the highest boiling component, moves down the column into the stripping section and is collected from the reboiler as the bottom product.

-

Purification: The collected butyric anhydride is of high purity, as the lower-boiling reactants and byproducts are continuously removed during the process.

Synthesis via Butyryl Chloride

This protocol is a common laboratory-scale synthesis method.

Materials:

-

Butyric Acid (44 parts by weight)

-

Butyryl Chloride (53 parts by weight)

-

Aluminum Chloride (AlCl₃, 1 part by weight, catalyst)

-

Reflux apparatus, distillation apparatus

Methodology:

-

Reaction Setup: Combine 44 parts of butyric acid, 53 parts of butyryl chloride, and 1 part of aluminum chloride in a round-bottom flask equipped with a reflux condenser.[7]

-

Heating and Reflux: Gently heat the mixture under reflux. The temperature of the reaction mixture will rise as the reaction proceeds. Continue heating until the temperature reaches approximately 182 °C and the evolution of hydrochloric acid gas ceases. The reaction is typically complete within two hours.[7]

-

Catalyst Removal: After cooling, the catalyst (now aluminum butyrate) can be separated by filtration.[7]

-

Purification: The resulting filtrate, containing the crude butyric anhydride, is purified by vacuum distillation to yield the final product.[7] The reported yield is approximately 88-90% of the theoretical maximum.[7]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity of butyric anhydride and identifying any impurities.

Instrumentation and Conditions (based on standard methods for anhydrides):

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Column: A polar capillary column, such as one with a wax stationary phase (e.g., SH-WAX, 60 m × 0.25 mm I.D., df=0.5 µm), is suitable for separating organic acids and anhydrides.[11]

-

Carrier Gas: Helium at a constant linear velocity (e.g., 34 cm/s).[11]

-

Injector: Split mode, temperature 240 °C.[11]

-

Oven Program: 80 °C hold for 2 min, ramp at 40 °C/min to 200 °C, then ramp at 25 °C/min to 240 °C, hold for 2 min.[11]

-

Detector (MS): Ion Source Temperature 200 °C, Interface Temperature 240 °C.[11]

Sample Preparation:

-

Prepare a dilute solution of the butyric anhydride sample in a suitable anhydrous organic solvent (e.g., dichloromethane or diethyl ether).

-

Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

Data Analysis:

-

Identify the butyric anhydride peak based on its retention time and mass spectrum. The mass spectrum will show characteristic fragments.

-

Identify impurity peaks by comparing their mass spectra with library data. Common impurities include residual butyric acid and acetic anhydride (if used in synthesis).

-

Quantify the purity by calculating the peak area percentage of butyric anhydride relative to the total area of all peaks in the chromatogram.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of butyric anhydride using the reactive distillation process. This method is highly efficient as it integrates the chemical reaction with continuous separation of the products.

Caption: Workflow for Butyric Anhydride Synthesis via Reactive Distillation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Butyration of lignosulfonate with butyric anhydride in the presence of choline chloride :: BioResources [bioresources.cnr.ncsu.edu]

- 3. Butyric anhydride | C8H14O3 | CID 7798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. US2060195A - Production of acid anhydrides - Google Patents [patents.google.com]

- 8. Butyric anhydride synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. News - Exploring Butyric Anhydride: A Key Force in the Chemical Industry [zhonganindustry.com]

- 11. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Solubility of Butyric Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyric anhydride in a range of common organic solvents. Butyric anhydride is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document summarizes available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of its chemical reactivity.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for butyric anhydride is not widely available in published literature. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be established. Butyric anhydride is a polar aprotic molecule, which dictates its solubility behavior. The principle of "like dissolves like" is a useful guide, suggesting good solubility in solvents with similar polarity.

The following table summarizes the known solubility of butyric anhydride in various common organic solvents.

| Solvent Class | Solvent | IUPAC Name | CAS Number | Solubility Description | Citation |

| Ethers | Diethyl Ether | Ethoxyethane | 60-29-7 | Soluble | [1] |

| Tetrahydrofuran (THF) | Oxolane | 109-99-9 | Miscible (Expected) | ||

| 1,4-Dioxane | 1,4-Dioxane | 123-91-1 | Miscible (Expected) | ||

| Ketones | Acetone | Propan-2-one | 67-64-1 | Miscible (Expected) | |

| Methyl Ethyl Ketone (MEK) | Butan-2-one | 78-93-3 | Miscible (Expected) | ||

| Esters | Ethyl Acetate | Ethyl ethanoate | 141-78-6 | Miscible (Expected) | |

| Aromatic Hydrocarbons | Benzene | Benzene | 71-43-2 | Soluble | [1] |

| Toluene | Toluene | 108-88-3 | Miscible (Expected) | ||

| Xylene | Dimethylbenzene | 1330-20-7 | Miscible (Expected) | ||

| Halogenated Solvents | Dichloromethane | Dichloromethane | 75-09-2 | Miscible (Expected) | |

| Chloroform | Trichloromethane | 67-66-3 | Soluble | ||

| Carbon Tetrachloride | Tetrachloromethane | 56-23-5 | Sparingly Soluble | ||

| Protic Solvents | Water | Water | 7732-18-5 | Soluble with decomposition | [1] |

| Alcohols (e.g., Ethanol) | Ethanol | 64-17-5 | Soluble with decomposition | [1] |

Note: "Miscible (Expected)" indicates that while specific quantitative data is unavailable, butyric anhydride is expected to be fully miscible based on its chemical properties and general statements about its high miscibility with organic solvents.[2]

Reactivity in Protic Solvents

Butyric anhydride readily reacts with protic solvents such as water and alcohols. This reactivity leads to decomposition of the anhydride, influencing its apparent solubility. In these solvents, the dissolution is a reactive process rather than a simple physical solubilization.

-

Hydrolysis: In the presence of water, butyric anhydride hydrolyzes to form two equivalents of butyric acid. This reaction can be slow but is accelerated by acids.[3]

-

Alcoholysis: With alcohols, butyric anhydride undergoes alcoholysis to produce one equivalent of butyl butyrate (an ester) and one equivalent of butyric acid.

Due to this reactivity, for applications requiring the anhydride to remain intact, the use of anhydrous aprotic solvents is essential.

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The following is a detailed methodology for determining the solubility of butyric anhydride in an organic solvent, adapted from standard analytical procedures for reactive compounds.

Objective: To determine the saturation solubility of butyric anhydride in a given anhydrous organic solvent at a specific temperature.

Materials:

-

Butyric anhydride (high purity, >98%)

-

Anhydrous organic solvent of interest (e.g., diethyl ether, ethyl acetate)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of butyric anhydride to a series of glass vials.

-

Accurately pipette a known volume of the anhydrous solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation and ingress of atmospheric moisture.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of butyric anhydride in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 4-6 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with a known volume of the same anhydrous solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of butyric anhydride of known concentrations in the solvent.

-

Analyze the standard solutions using GC-FID to generate a calibration curve.

-

Analyze the diluted sample solution under the same GC conditions.

-

Determine the concentration of butyric anhydride in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of butyric anhydride in the saturated supernatant, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions: Butyric anhydride is corrosive and moisture-sensitive.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. All glassware and solvents must be scrupulously dried to prevent premature hydrolysis of the anhydride.

Visualization of Chemical Reactivity

The following diagram illustrates the logical workflow of the reaction of butyric anhydride with common nucleophiles, a key aspect of its chemistry that influences its stability and solubility in different solvent types.

Caption: Reaction pathways of butyric anhydride with various nucleophiles.

References

An In-depth Technical Guide to Butyric Anhydride: Molar Mass and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of butyric anhydride, specifically its molar mass and density. It includes detailed experimental protocols for the determination of these properties and a visualization of its hydrolysis and subsequent potential biological interaction.

Quantitative Data Summary

The molar mass and density of butyric anhydride are crucial parameters for its application in research and drug development. A summary of these properties is presented in the table below for easy reference.

| Property | Value | Conditions |

| Molar Mass | 158.19 g/mol | |

| Density | 0.967 g/mL | at 25 °C |

| 0.9668 g/mL | at 20 °C/4 °C |

Data sourced from multiple chemical databases.[1][2][3]

Experimental Protocols

Accurate determination of the molar mass and density of liquid compounds like butyric anhydride is fundamental in a laboratory setting. Below are detailed methodologies for these key experiments.

Determination of Molar Mass of a Volatile Liquid (Dumas Method)

This method is suitable for volatile liquids like butyric anhydride and relies on the ideal gas law.[4][5][6]

Objective: To determine the molar mass of a volatile liquid by measuring the mass of its vapor at a known volume, temperature, and pressure.

Materials:

-

A clean, dry Erlenmeyer flask (e.g., 125 mL)

-

A small square of aluminum foil

-

A pin

-

A rubber band or wire

-

A large beaker (e.g., 600 mL)

-

A hot plate

-

A thermometer

-

A barometer

-

An analytical balance

-

The volatile liquid sample (butyric anhydride)

Procedure:

-

Weigh the clean, dry Erlenmeyer flask, the aluminum foil square, and the rubber band together on an analytical balance. Record this mass.

-

Add approximately 2-3 mL of the liquid butyric anhydride to the flask.

-

Cover the mouth of the flask with the aluminum foil square and secure it tightly with the rubber band.

-

Use a pin to pierce a small hole in the center of the aluminum foil. This will allow excess vapor to escape.

-

Fill the large beaker with water to a level that will immerse most of the flask and place it on the hot plate.

-

Submerge the flask in the water bath, ensuring that the top of the flask is above the water level.

-

Heat the water bath to boiling. The butyric anhydride will begin to vaporize and fill the flask, expelling the air.

-

Continue heating until all the liquid in the flask has vaporized. This can be observed by the disappearance of all liquid droplets.

-

Once all the liquid has vaporized, record the temperature of the boiling water. This will be the temperature of the butyric anhydride vapor.

-

Using tongs, carefully remove the flask from the water bath and allow it to cool to room temperature. As it cools, the vapor will condense back into a liquid.

-

Thoroughly dry the outside of the flask and weigh the flask, foil, rubber band, and the condensed butyric anhydride. Record this mass.

-

Determine the volume of the flask by filling it completely with water and then measuring the volume of the water using a graduated cylinder.

-

Record the atmospheric pressure from a barometer.

Calculations:

-

Calculate the mass of the vaporized butyric anhydride by subtracting the initial mass of the empty flask assembly from the final mass of the flask assembly with the condensed liquid.

-

Convert the temperature from Celsius to Kelvin.

-

Convert the atmospheric pressure to atmospheres (if necessary).

-

Use the ideal gas law, PV = nRT, to calculate the number of moles (n) of the vapor.

-

Calculate the molar mass by dividing the mass of the vapor by the number of moles.

Determination of Density of a Liquid

This protocol outlines the straightforward procedure for determining the density of a liquid such as butyric anhydride.[7][8][9]

Objective: To determine the density of butyric anhydride by measuring the mass of a known volume.

Materials:

-

A volumetric flask or a pycnometer (density bottle) for high precision, or a graduated cylinder for a less precise measurement.

-

An analytical balance.

-

The liquid sample (butyric anhydride).

-

A pipette.

Procedure using a Pycnometer:

-

Ensure the pycnometer is clean and dry. Weigh the empty pycnometer with its stopper and record the mass.

-

Fill the pycnometer with distilled water to a calibrated mark and weigh it again. This allows for the precise determination of the pycnometer's volume.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with butyric anhydride to the same calibrated mark.

-

Weigh the pycnometer with the butyric anhydride.

-

Record the temperature at which the measurements are taken.

Calculations:

-

Calculate the mass of the water by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with water.

-

Calculate the volume of the pycnometer using the known density of water at the recorded temperature.

-

Calculate the mass of the butyric anhydride by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with butyric anhydride.

-

Calculate the density of the butyric anhydride by dividing its mass by the volume of the pycnometer.

Chemical and Biological Context

Butyric anhydride is a reactive chemical intermediate. In the presence of water, it readily hydrolyzes to form two molecules of butyric acid.[10] Butyric acid is a short-chain fatty acid that is known to have various biological effects, including the ability to influence cellular processes and signaling pathways. For instance, butyric acid can sensitize cells to apoptosis through the activation of multiple signal transduction pathways.[11]

The following diagram illustrates the hydrolysis of butyric anhydride and a simplified representation of a potential subsequent biological interaction of the resulting butyric acid.

Caption: Hydrolysis of butyric anhydride and subsequent biological action of butyric acid.

References

- 1. Butyric anhydride | C8H14O3 | CID 7798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production of Butyric Anhydride Using Single Reactive Distillation Column with Internal Material Circulation [mdpi.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vernier.com [vernier.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. wjec.co.uk [wjec.co.uk]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. BUTYRIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of High-Purity Butyric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the boiling and melting points of high-purity butyric anhydride. It includes detailed experimental protocols for the determination of these properties and explores the compound's relevance in biological signaling pathways pertinent to drug development.

Core Physical and Chemical Properties

Butyric anhydride ((CH₃CH₂CH₂CO)₂O), also known as butanoic anhydride, is a colorless liquid with a pungent odor.[1][2] It is a key reagent in organic synthesis, used in the manufacturing of pharmaceuticals, fragrances, dyes, and polymers.[2][3] The compound readily hydrolyzes in the presence of water to form two molecules of butyric acid.[1][4][5][6] This reactivity is fundamental to its role in various chemical and biological applications.

The precise determination of its physical constants, such as boiling and melting points, is a critical indicator of purity. Impurities typically depress the melting point and broaden the melting range, while elevating the boiling point.[7][8]

Quantitative Data: Physical Properties

The following table summarizes the key physical properties of high-purity butyric anhydride, compiled from verified sources.

| Property | Value | Units |

| Boiling Point | 198 - 200 | °C |

| Melting Point | -75 to -66 | °C |

| Molecular Formula | C₈H₁₄O₃ | - |

| Molecular Weight | 158.19 | g/mol |

| Density | 0.967 | g/mL at 25°C |

| Vapor Pressure | 0.28 | mmHg at 25°C |

| Flash Point | 82 - 87 | °C |

Data sourced from PubChem, Sigma-Aldrich, Fisher Scientific, and other chemical suppliers.

Experimental Protocols for Physical Property Determination

Accurate measurement of boiling and melting points requires standardized laboratory procedures. The following sections detail the accepted methodologies for high-purity organic compounds like butyric anhydride.

The capillary method is the standard technique for determining the melting point of a crystalline solid, as recognized by major pharmacopeias.[9] For butyric anhydride, the sample must first be frozen to a solid state using a suitable cooling bath (e.g., dry ice/acetone).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[7][10]

-

Cooling bath (dry ice/acetone or liquid nitrogen)

-

Thermometer (calibrated) or digital temperature probe

Procedure:

-

Sample Preparation: A small amount of liquid butyric anhydride is introduced into the open end of a capillary tube. The tube is then carefully chilled in the cooling bath until the sample solidifies completely.

-

Packing: The capillary tube is inverted and tapped gently to pack the solid sample into the sealed bottom of the tube, forming a compact column of 2-4 mm in height.[10]

-

Measurement:

-

The packed capillary tube is placed into the heating block of the melting point apparatus.[10]

-

The temperature is increased rapidly to about 15-20°C below the expected melting point (-75°C).[7]

-

The heating rate is then reduced to a slow and steady rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[7]

-

-

Observation and Recording:

-

Initial Melting Point (T₁): The temperature at which the first drop of liquid appears in the solid column is recorded.

-

Final Melting Point (T₂): The temperature at which the entire solid sample has transformed into a clear liquid is recorded.

-

The melting range is reported as T₁ - T₂. For a high-purity compound, this range should be narrow (typically ≤1°C).[7]

-

For small sample volumes, the micro-boiling point method using a Thiele tube or a melting point apparatus is efficient and accurate.[11] This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12]

Apparatus:

-

Small test tube (e.g., 75x10 mm) or a sodium fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated) or digital temperature probe

-

Heating medium (mineral oil or silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: Approximately 0.5 mL of butyric anhydride is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is dropped into the test tube with its open end down.

-

Assembly: The test tube is attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample. The assembly is then clamped inside the Thiele tube, with the heating oil covering the sample.[12]

-

Heating: The side arm of the Thiele tube is heated gently.[11][12] As the temperature rises, the air trapped inside the inverted capillary will expand and exit as a slow stream of bubbles.

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is displacing the air.

-

Recording: The heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[11][12] This is the point where the external atmospheric pressure overcomes the vapor pressure of the sample.

Relevance in Drug Development: A Signaling Pathway Perspective

While butyric anhydride is primarily a laboratory reagent, its significance in drug development arises from its rapid hydrolysis to butyric acid (butyrate).[1][5] Butyrate is a short-chain fatty acid that functions as a critical signaling molecule and an epigenetic regulator, most notably as a histone deacetylase (HDAC) inhibitor.[14][15][16]

HDACs are enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, butyrate maintains a state of histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of genes involved in critical cellular processes like cell cycle arrest, differentiation, and apoptosis.[17][18] This mechanism makes HDAC inhibitors a major focus in cancer therapy and for treating other diseases.

The logical workflow from butyric anhydride to its cellular action is detailed below.

This workflow illustrates that butyric anhydride serves as a pro-drug or precursor, delivering butyrate which then acts on a key therapeutic target (HDAC) to modulate gene expression. This pathway is a cornerstone of research into treatments for various cancers and inflammatory diseases.[15][19]

References

- 1. Butyric anhydride | C8H14O3 | CID 7798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. News - Exploring Butyric Anhydride: A Key Force in the Chemical Industry [zhonganindustry.com]

- 3. nbinno.com [nbinno.com]

- 4. Butyric acid - Wikipedia [en.wikipedia.org]

- 5. BUTYRIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Butyric anhydride - Wikipedia [en.wikipedia.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. phillysim.org [phillysim.org]

- 14. selleckchem.com [selleckchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio [metwarebio.com]

An In-depth Technical Guide to Butanoic Anhydride: IUPAC Nomenclature, Synonyms, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butanoic anhydride, a significant chemical intermediate in various industrial and pharmaceutical applications. The document details its formal nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), lists its common synonyms, and presents its key physicochemical properties in a structured format. Furthermore, a representative laboratory-scale synthesis protocol is provided to illustrate its preparation.

IUPAC Nomenclature and Synonyms

The systematic naming of chemical compounds is crucial for unambiguous communication in research and development. The preferred IUPAC name for the compound with the chemical formula (CH₃CH₂CH₂CO)₂O is Butanoic anhydride .[1]

However, in literature and commercial contexts, it is frequently referred to by several other names. A comprehensive list of synonyms is provided below:

The relationship between the official IUPAC name and its various synonyms and identifiers is illustrated in the diagram below.

Caption: Logical relationship of Butanoic Anhydride nomenclature.

Physicochemical Properties

A summary of the key quantitative data for butanoic anhydride is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₃ | [6] |

| Molecular Weight | 158.19 g/mol | [2][3] |

| CAS Registry Number | 106-31-0 | [2][3][6] |

| Appearance | Colorless to water-white liquid | [3][4] |

| Odor | Pungent, rancid butter-like | [3] |

| Density | 0.967 g/mL at 25 °C | [2] |

| Melting Point | -75 to -66 °C | [2] |

| Boiling Point | 198-199 °C | [2][4] |

| Flash Point | 87 °C (closed cup) | [2] |

| Refractive Index | 1.413 (n20/D) | [2] |

| Vapor Pressure | 10 mmHg at 79.5 °C | [2] |

| Solubility | Soluble in ether; reacts with water and alcohol | [3] |

Experimental Protocols

The synthesis of butanoic anhydride can be achieved through several methods. One established laboratory-scale procedure involves the reaction of butanoic acid with ketene. The following protocol is adapted from a verified procedure for a homologous anhydride and is applicable for the preparation of butanoic anhydride.

Synthesis of Butanoic Anhydride from Butanoic Acid and Ketene

Materials:

-

Butanoic acid (reagent grade)

-

Ketene (generated in situ)

-

Ice bath

-

250-mL gas-washing bottle

-

Apparatus for fractional distillation (e.g., a Whitmore-Lux type column)

-

Oil bath

Procedure:

-

Place 88.1 g (1 mole) of butanoic acid into a 250-mL gas-washing bottle.

-

Cool the bottle in an ice bath.

-

Pass 0.50 to 0.55 mole of ketene into the butanoic acid at a rate of approximately 0.45 mole per hour.

-

Transfer the resulting mixture to a fractional distillation apparatus equipped with an efficient column.

-

Heat the apparatus using an oil bath. A low-boiling fraction, which may contain acetone, unreacted ketene, acetic acid, and some acetic anhydride, is removed at atmospheric pressure.

-

Gradually increase the temperature of the oil bath to 220 °C over a period of about one hour and maintain this temperature for a total of three hours from the start of the distillation. This step is crucial to ensure the complete conversion of any mixed anhydride to butanoic anhydride.

-

After the distillation at atmospheric pressure is complete, allow the liquid to cool slightly.

-

Continue the distillation under reduced pressure (3–10 mm Hg).

-

Collect the fraction of butanoic anhydride. The expected yield is in the range of 80-87%.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Ketene is a toxic and reactive gas. It should be handled with extreme caution by trained personnel.

-

Butanoic anhydride is corrosive and reacts with moisture. Handle with care and store under anhydrous conditions.

This guide serves as a foundational resource for professionals working with butanoic anhydride. For further information on specific applications or safety handling, consulting comprehensive chemical safety databases is recommended.

References

An In-depth Technical Guide to the Reaction of Butyric Anhydride with Water and Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactions of butyric anhydride with water (hydrolysis) and alcohols (alcoholysis). Butyric anhydride is a key intermediate in organic synthesis, and its reactivity with nucleophiles is of significant interest in various fields, including the pharmaceutical industry for the development of butyrate prodrugs. This document details the reaction mechanisms, kinetics, experimental protocols, and applications relevant to drug development.

Reaction with Water (Hydrolysis)

The hydrolysis of butyric anhydride is a fundamental reaction that yields two equivalents of butyric acid. The reaction proceeds via a nucleophilic acyl substitution mechanism and can be influenced by catalysts and temperature.

Mechanism and Kinetics

The aqueous hydrolysis of butyric anhydride can proceed through two primary pathways: a simple (neutral) hydrolysis and a general-base catalyzed hydrolysis.[1]

-

Simple Hydrolysis : Results strongly support a two-step mechanism for simple hydrolysis, especially below room temperature.[1] This involves the initial nucleophilic attack of water on one of the carbonyl carbons to form a tetrahedral intermediate, which then breaks down to the products.

-

General-Base Catalyzed Hydrolysis : In the presence of a general base, such as the butyrate anion, the reaction follows a single-step mechanism.[1] The base activates a water molecule, increasing its nucleophilicity and facilitating a direct attack on the anhydride.

The rate of hydrolysis is significantly higher in the presence of a general-base catalyst. The ratio of the rate constants for general-base-catalyzed to simple hydrolysis for butyric anhydride ranges from approximately 80 at 5°C to 230 at 55°C.[1]

Quantitative Data

The activation parameters for the simple and general-base (butanoate) catalyzed hydrolysis of butyric anhydride provide insight into the energetics of these reactions.

| Reaction Pathway | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |

| Simple Hydrolysis | 8.8 ± 0.5 | -38 ± 2 |

| Butanoate-Catalyzed Hydrolysis | 11.1 ± 0.2 | -21.3 ± 0.7 |

| Table 1: Activation parameters for the aqueous hydrolysis of butyric anhydride. Data sourced from Wiseman et al.[1] |

The higher rate of the catalyzed pathway is attributed to a less unfavorable activation entropy, likely due to fewer structural restrictions on the solvent molecules.[1]

Experimental Protocols

Protocol 1: Monitoring Hydrolysis Kinetics using the pH-Stat Method

This method follows the progress of the hydrolysis reaction by monitoring the amount of base required to maintain a constant pH as butyric acid is produced.

Materials:

-

Butyric anhydride

-

High-purity water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

-

pH meter with a combination electrode

-

Autotitrator or pH-stat apparatus

-

Thermostatted reaction vessel

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of high-purity water into the thermostatted reaction vessel and allow it to reach the desired temperature (e.g., 25°C).

-

Set the pH-stat to the desired pH (e.g., 7.0).

-